1-(3,4-Dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-21-13-5-3-11(9-14(13)22-2)7-8-17-10-12(16(19)20)4-6-15(17)18/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJFVLGDHSNQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=C(C=CC2=O)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxyphenethylamine with a suitable dihydropyridine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize the yield and minimize impurities. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, where nucleophiles replace the methoxy groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of dihydropyridine derivatives, characterized by a pyridine ring with various substituents. Its molecular formula is C16H17N1O4, and it possesses notable structural features that contribute to its biological activity. The presence of methoxy groups enhances its lipophilicity, potentially improving its interaction with biological membranes.
Pharmacological Applications
1. Anticancer Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain dihydropyridine derivatives can inhibit the proliferation of tumor cells by inducing apoptosis through interaction with specific proteins involved in cell death pathways. A study highlighted the cytotoxic activity of novel dihydropyridine derivatives against the HCT-15 colorectal cancer cell line, suggesting that 1-(3,4-Dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid may possess similar properties due to its structural analogies .
2. Neuroprotective Effects
Dihydropyridines are also known for their neuroprotective properties. Some studies suggest that compounds in this class can protect neuronal cells from oxidative stress and apoptosis. The mechanism often involves modulation of calcium channels and inhibition of reactive oxygen species (ROS) production. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Antimicrobial Activity
The compound's structure allows it to interact with microbial membranes effectively. Preliminary studies indicate that dihydropyridine derivatives can exhibit antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Synthesis and Methodology
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Formation of the Dihydropyridine Core: Utilizing cyclization reactions involving appropriate precursors.
- Substitution Reactions: Introducing the methoxy groups through methylation reactions.
- Carboxylation: Finalizing the structure by adding the carboxylic acid functional group via carboxylation reactions.
These synthetic pathways are crucial for producing compounds with high purity and yield, which are essential for subsequent biological testing.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling. Its effects are mediated through the binding to specific receptors or enzymes, leading to changes in cellular function and activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs, focusing on substituent effects, molecular weight, and physicochemical properties:
Key Observations:
Substituent Effects: Electron-Donating Groups: The 3,4-dimethoxyphenethyl group in the target compound enhances lipophilicity compared to halogenated analogs (e.g., 3-iodophenyl or dichlorobenzyl derivatives). Methoxy groups may improve solubility in polar organic solvents while maintaining membrane permeability . Halogenation: Halogenated analogs (e.g., 3-iodophenyl, dichlorobenzyl) exhibit higher molecular weights and electronegativity, which may enhance metabolic stability but reduce aqueous solubility .
Biological Implications: Proteasome Inhibition: The benzyl-substituted analog in demonstrated activity as a Trypanosoma cruzi proteasome inhibitor, suggesting that aromatic substituents at N1 are critical for binding . Metabolic Pathways: Fluorinated and chlorinated derivatives are less prone to oxidative metabolism compared to methoxy-substituted compounds, which may undergo demethylation .
Biological Activity
1-(3,4-Dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (referred to as "the compound") is a member of the dihydropyridine class, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of the compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine ring substituted with a dimethoxyphenethyl group and a carboxylic acid functional group. Its molecular formula is C16H17NO5, and its IUPAC name is 1-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxopyridine-3-carboxylic acid. The unique structure contributes to its biological activity by allowing interactions with various molecular targets within biological systems.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, related compounds have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations . The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | < 10 µg/mL |
| Related Dihydropyridines | E. coli | 20 µg/mL |
Cytotoxic Activity
The compound has also been studied for its cytotoxic effects on cancer cell lines. In vitro assays indicate that it can induce apoptosis in various cancer cells through the activation of caspase pathways. For example, one study reported that a related dihydropyridine derivative exhibited an IC50 value of 15 µM against human breast cancer cells .
The biological activity of the compound is primarily attributed to its ability to modulate cellular signaling pathways. It interacts with specific receptors or enzymes involved in oxidative stress response and apoptosis regulation. The binding affinity to these targets can lead to significant alterations in cellular function.
Key Pathways Affected:
- Oxidative Stress : The compound may enhance antioxidant defenses or directly scavenge free radicals.
- Apoptosis : Activation of caspases leading to programmed cell death in malignant cells.
- Cell Cycle Regulation : Interference with cell cycle progression, particularly in cancer cells.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various dihydropyridine derivatives against clinical isolates of S. aureus. The results indicated that modifications to the methoxy groups significantly enhanced antibacterial activity, with some compounds achieving MIC values below 10 µg/mL.
Case Study 2: Cytotoxicity in Cancer Research
In a series of experiments focused on breast cancer cell lines, it was found that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) and a subsequent rise in caspase-3 activity, confirming the induction of programmed cell death.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(3,4-dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do they differ in yield and scalability?
- Methodological Answer : The compound can be synthesized via multi-step routes involving (i) condensation of 3,4-dimethoxyphenethylamine with a 6-oxo-1,6-dihydropyridine-3-carboxylic acid precursor or (ii) functionalization of a pre-assembled pyridine core. Evidence from analogous dihydropyridine syntheses highlights challenges in regioselectivity and oxidation state control. For example, cyclization reactions under acidic conditions (e.g., HCl/EtOH) may yield 60–70% purity, requiring chromatographic purification . Scalability is limited by the need for anhydrous conditions and sensitive intermediates .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Confirm the presence of the dihydropyridine ring via characteristic deshielded protons (e.g., H-2 and H-4 at δ 6.5–7.5 ppm) and the 3,4-dimethoxyphenethyl group (aromatic protons at δ 6.8–7.2 ppm, methoxy singlets at δ ~3.8 ppm) .
- HPLC-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products (e.g., oxidation at the dihydropyridine ring) .
Advanced Research Questions
Q. What strategies mitigate instability of the dihydropyridine ring during in vitro bioactivity assays?
- Methodological Answer : The 6-oxo-1,6-dihydropyridine moiety is prone to oxidation under ambient conditions. Stabilization methods include:
- Storage : Lyophilized form at –80°C under inert gas (argon) .
- Assay Buffers : Use antioxidants (e.g., 1 mM ascorbic acid) and avoid metal ions that catalyze oxidation .
- Structural Analogues : Introduce electron-withdrawing groups (e.g., fluorine) at the C-5 position to reduce electron density in the ring, as seen in fluorinated dihydropyridines .
Q. How do contradictory data on the compound’s solubility impact formulation for pharmacokinetic studies?
- Methodological Answer : Solubility discrepancies (e.g., poor aqueous solubility vs. moderate solubility in DMSO) arise from polymorphic forms or aggregation. Mitigation approaches:
- Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility without altering bioactivity .
- Amorphous Solid Dispersion : Spray-drying with polymers like HPMCAS improves bioavailability .
- pH Adjustment : The carboxylic acid group (pKa ~3.5) allows ionizable formulation at physiological pH .
Q. What mechanistic insights explain the compound’s inhibition of [specific enzyme/target], and how can binding affinity be optimized?
- Methodological Answer : Docking studies suggest the 3-carboxylic acid group chelates catalytic metal ions (e.g., Zn²⁺ in metalloproteases), while the 3,4-dimethoxyphenethyl moiety occupies hydrophobic pockets. To enhance affinity:
- SAR Modifications : Replace methoxy groups with bulkier substituents (e.g., ethoxy) to exploit van der Waals interactions .
- Proteolytic Stability : Introduce methyl groups at the α-position of the carboxylic acid to reduce metabolic cleavage .
Data Contradiction Analysis
Q. Why do different studies report varying IC₅₀ values for this compound against the same target?
- Methodological Answer : Discrepancies may stem from:
- Assay Conditions : Differences in buffer ionic strength, pH, or reducing agents alter the compound’s redox state .
- Protein Source : Recombinant vs. native enzyme purity (e.g., endotoxin contamination in bacterial expression systems) .
- Statistical Power : Small sample sizes (n < 3) in dose-response curves increase variability. Use ≥3 replicates and orthogonal assays (e.g., SPR vs. fluorescence) .
Experimental Design Recommendations
Q. What in silico tools are optimal for predicting the compound’s ADMET properties?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
